1-Piperazineethanol, 4-o-tolyl-
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Overview
Description
1-Piperazineethanol, 4-o-tolyl- is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, a heterocyclic amine, and features a hydroxyl group attached to an ethyl chain, which is further connected to a piperazine ring substituted with an o-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-o-tolyl- typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloroethanol in the presence of a base to form 1-(2-hydroxyethyl)piperazine. This intermediate can then be further reacted with o-tolyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Piperazineethanol, 4-o-tolyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazineethanol, 4-o-tolyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-o-tolyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Piperazineethanol, 4-o-tolyl- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: A simpler derivative without the o-tolyl group.
4-(2-Hydroxyethyl)piperazine: Another derivative with a different substitution pattern.
2-(1-Piperazinyl)ethanol: A compound with a similar structure but different functional groups. The uniqueness of 1-Piperazineethanol, 4-o-tolyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
40004-66-8 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
InChI Key |
DAUYTSOWJCAVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCO |
Origin of Product |
United States |
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